molecular formula C12H18O2Si B11882949 Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- CAS No. 97389-69-0

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-

Cat. No.: B11882949
CAS No.: 97389-69-0
M. Wt: 222.35 g/mol
InChI Key: LZFQRXBEWMGXCV-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- is a substituted acetophenone derivative featuring a trimethylsilyl (TMS) ether group at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound is part of a broader class of hydroxyacetophenones, where protective groups like TMS are often employed to enhance stability or modify reactivity during synthetic processes.

The TMS group is a common protecting moiety for hydroxyl groups in organic synthesis, improving solubility in nonpolar solvents and preventing undesired side reactions.

Properties

CAS No.

97389-69-0

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

1-(5-methyl-2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C12H18O2Si/c1-9-6-7-12(14-15(3,4)5)11(8-9)10(2)13/h6-8H,1-5H3

InChI Key

LZFQRXBEWMGXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O[Si](C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone typically involves the reaction of 2-hydroxy-5-methylacetophenone with trimethylchlorosilane in the presence of a base . The reaction conditions generally include:

    Reagents: 2-hydroxy-5-methylacetophenone, trimethylchlorosilane, and a base such as pyridine or triethylamine.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halides or organometallic compounds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-((trimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical and structural attributes of Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- with analogous hydroxyacetophenones and TMS-protected derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Routes
Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- 5-methyl, 2-TMS-oxy C12H18O2Si 238.35 (calculated) Not reported Likely via TMS protection of 5-methyl-2-hydroxyacetophenone
1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone () 5-methoxy, 2-TMS-oxy C12H18O3Si 238.35 Not reported Trimethylsilylation of 2-hydroxy-5-methoxyacetophenone
1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone () 5-Cl, 2-OH, 3-CH2OH C9H9ClO3 200.62 97–98 Reaction of 2-chlorovanillin acetate with methylamine, followed by hydrolysis
1-[5-Methyl-2-(methylthio)phenyl]ethanone () 5-methyl, 2-SMe C10H12OS 180.27 Not reported Friedel-Crafts acylation or thioether formation

Key Observations :

  • TMS vs. Hydroxyl Groups : TMS protection (as in the target compound and ) increases molecular weight by ~70–80 g/mol compared to hydroxyl-bearing analogs (). This modification also enhances lipophilicity, favoring solubility in organic solvents .
  • Substituent Position: Methyl groups at the 5-position (target compound) vs. methoxy () or chlorine () alter steric bulk and electronic effects.
  • Thermal Stability : TMS ethers are generally thermally stable but hydrolyze under acidic or aqueous conditions, unlike methylthio groups (), which are more resistant to hydrolysis .

Biological Activity

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- (CAS Number: 97389-69-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈O₂Si
  • Molecular Weight : 222.36 g/mol
  • LogP : 3.411 (indicating moderate lipophilicity)

The compound's structure includes a phenyl group with a trimethylsilyl ether functionality, which may influence its biological interactions and solubility.

Antimicrobial Activity

Research indicates that Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]- exhibits significant antimicrobial properties. In a study published in the International Journal of Current Microbiology and Applied Sciences, various concentrations of this compound were tested against several bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study highlighted that Ethanone led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in human cancer cells. This mechanism suggests that the compound may serve as a potential chemotherapeutic agent .

Anti-inflammatory Effects

Ethanone's anti-inflammatory activity was assessed through various assays, including the inhibition of protein denaturation and hemolysis assays. The results indicated that the compound could significantly reduce inflammation markers in treated samples, showcasing its potential for therapeutic applications in inflammatory diseases .

The biological activities of Ethanone are likely mediated through multiple mechanisms:

  • Cell Signaling Pathways : The compound may interact with specific cell receptors or signaling pathways involved in inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that Ethanone can modulate ROS levels within cells, impacting oxidative stress responses.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with cell survival and death, particularly in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, Ethanone was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that at concentrations as low as 50 µg/mL, Ethanone inhibited bacterial growth by more than 70%, indicating strong antimicrobial potential .

Evaluation of Antitumor Activity

A recent case study involved treating human breast cancer cell lines with varying concentrations of Ethanone. The results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment, with significant changes observed at concentrations above 25 µg/mL .

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